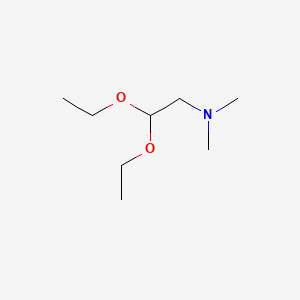

2,2-Diethoxy-N,N-dimethylethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62042. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-5-10-8(11-6-2)7-9(3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFAUOAQOOISRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189726 | |

| Record name | (2,2-Diethoxyethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | (2,2-Diethoxyethyl)dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3616-56-6 | |

| Record name | 2,2-Diethoxy-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Diethoxyethyl)dimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3616-56-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2-Diethoxyethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-diethoxyethyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,2-Diethoxyethyl)dimethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7NA7DR7QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Diethoxy-N,N-dimethylethanamine

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and analytical methods related to 2,2-Diethoxy-N,N-dimethylethanamine (CAS No: 3616-56-6), a versatile intermediate in pharmaceutical and chemical synthesis.

Chemical Structure and Formula

This compound is an organic compound featuring a tertiary amine and a diethyl acetal functional group. The acetal serves as a protected form of an aldehyde, allowing for selective reactions at the amine site.

-

IUPAC Name: this compound[1]

-

Synonyms: (2,2-Diethoxyethyl)dimethylamine, N,N-Dimethyl-2,2-diethoxyethylamine, (Dimethylamino)acetaldehyde diethyl acetal[1]

-

InChI Key: SSFAUOAQOOISRQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 161.24 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 170-170.5 °C | [1][5][6] |

| Density | 0.883 - 0.9 g/cm³ at 25 °C | [1][5] |

| Flash Point | 45.0 °C | [1] |

| Refractive Index | 1.411 - 1.425 at 20 °C | [1][5] |

| LogP (XLogP3) | 0.9 - 0.95 | [1][3] |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | [1][3] |

| CAS Number | 3616-56-6 | [1][2][3] |

Experimental Protocols

This compound is primarily used as a synthetic intermediate. Below are detailed protocols for its application in a coupling reaction and a general method for its analysis.

This protocol describes a representative application of (Dimethylamino)acetaldehyde diethyl acetal (a synonym for the title compound) in a copper-mediated regioselective dehydrogenative homocoupling of N-pyrimidyl indoles, which is a method for forming biindoles.[5]

Objective: To synthesize biindole derivatives using this compound as a component in the reaction mixture.

Materials:

-

N-pyrimidyl indole substrate

-

(Dimethylamino)acetaldehyde diethyl acetal (this compound)

-

Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/EtOAc solvent system

Procedure:

-

Reaction Setup: To a solution of the N-pyrimidyl indole substrate (e.g., 0.5 mmol) in acetic acid (5 mL) at room temperature, add this compound (5 mmol).

-

Heating: Heat the reaction mixture to 100 °C and maintain for 1 hour.

-

Cooling: After 1 hour, gradually cool the mixture to room temperature.

-

Work-up: Dilute the reaction mixture with ethyl acetate (100 mL). Wash the organic layer sequentially with a saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation).

-

Purification: The resulting residue is purified by silica gel column chromatography using a hexane/EtOAc (e.g., 5:1) eluent to isolate the desired biindole product.[1]

Caption: Workflow for the application of this compound.

This protocol outlines a general procedure for the qualitative and quantitative analysis of volatile amines like this compound in a sample matrix. Chromatographic methods are highly suitable for the analysis of such compounds.[7]

Objective: To identify and quantify this compound in a sample.

Instrumentation and Materials:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

High-resolution fused silica capillary GC column

-

Sample vials

-

Solvent for dilution (e.g., Dichloromethane)

-

Internal Standard (IS) (e.g., a deuterated analog or a compound with similar properties not present in the sample)

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: Dissolve or dilute a known quantity of the sample in an appropriate solvent. If the sample is aqueous, perform a liquid-liquid extraction or solid-phase extraction (SPE) to transfer the analyte to an organic solvent.

-

Internal Standard Spiking: Add a known amount of the internal standard to the prepared sample.

-

Drying: Pass the sample extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The GC separates the components of the mixture based on their volatility and interaction with the column's stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

-

Detection and Identification: The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum. The analyte is identified by comparing its retention time and mass spectrum to that of a known reference standard.[8]

-

Quantification: The concentration of the analyte is determined by comparing the area of its chromatographic peak to the area of the internal standard's peak, using a calibration curve generated from standards of known concentrations.

Caption: General workflow for the GC-MS analysis of volatile amines.

References

- 1. 2,2-Diethoxy-N,N-dimethylethylamine(3616-56-6) 1H NMR spectrum [chemicalbook.com]

- 2. 3616-57-7|2,2-Diethoxy-N,N-diethylethanamine|BLD Pharm [bldpharm.com]

- 3. 2,2-Diethoxy-N,N-diethylethanamine | CAS#:3616-57-7 | Chemsrc [chemsrc.com]

- 4. CAS 20677-73-0: 2,2-Diethoxy-N-methylethanamine [cymitquimica.com]

- 5. 3616-56-6|this compound|BLD Pharm [bldpharm.com]

- 6. Ethanamine, 2,2-diethoxy-N,N-dimethyl- [webbook.nist.gov]

- 7. gassnova.no [gassnova.no]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to 2,2-Diethoxy-N,N-dimethylethanamine (CAS 3616-56-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Diethoxy-N,N-dimethylethanamine, a versatile intermediate in organic synthesis. This document outlines its known characteristics, experimental protocols for property determination, and its current role in synthetic chemistry.

Chemical Identity and Physical Properties

This compound, also known by its synonym (Dimethylamino)acetaldehyde diethyl acetal, is a tertiary amine and a diethyl acetal.[1][2] Its primary utility is as a synthetic building block, particularly in the preparation of biindoles.[3][4] The compound is a colorless to light yellow liquid under standard conditions.[5]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3616-56-6[1][2][6][7][8][9] |

| Molecular Formula | C₈H₁₉NO₂[1][2][4][6][10] |

| Molecular Weight | 161.24 g/mol [1][2][4][6][11] |

| IUPAC Name | This compound[1][4][11] |

| Synonyms | (Dimethylamino)acetaldehyde diethyl acetal, 2,2-Diethoxy-N,N-dimethylethylamine, (2,2-Diethoxyethyl)dimethylamine[1][2][11] |

| InChI Key | SSFAUOAQOOISRQ-UHFFFAOYSA-N[4][12] |

| SMILES | CCOC(CN(C)C)OCC[1][12] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | 170 °C (lit.)[3][4] |

| Density | 0.883 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.411 (lit.)[3] |

| Flash Point | 45.0 °C[13] |

| Purity | Typically ≥95% or ≥97%[9][14] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes ¹H NMR, Mass Spectrometry, and Infrared Spectroscopy.[12][15]

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Spectral data is available for this compound.[12] |

| Mass Spectrometry (MS) | Mass spectral data has been reported.[15] |

| Infrared (IR) Spectroscopy | IR spectral information is available.[12] |

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4][16] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[16]

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[4][16] |

| Skin corrosion/irritation | H315: Causes skin irritation[16] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[16] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[16] |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[16]

Experimental Protocols

Determination of Physicochemical Properties

Caption: General workflow for determining the physicochemical properties of a liquid organic compound.

4.1.1. Boiling Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

Heating: The assembly is heated slowly and uniformly in a heating block or a Thiele tube.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.

4.1.2. Density Measurement (Pycnometer Method)

-

Preparation: A clean, dry pycnometer (a flask of a known volume) is weighed accurately.

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 25 °C).

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

4.1.3. Refractive Index Measurement (Abbé Refractometer)

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the instrument's scale.

-

Temperature Control: The temperature is maintained at a constant value (typically 20 °C) as the refractive index is temperature-dependent.

Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a liquid organic compound.

4.2.1. ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.

-

Data Acquisition: A standard proton NMR spectrum is acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the liquid is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

Sample Spectrum: The spectrum of the sample is then recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final IR spectrum.

4.2.3. Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are ionized, typically by electron impact (EI) or a softer ionization technique.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion at a specific m/z is measured by a detector, generating the mass spectrum.

Synthesis and Reactivity

Caption: A proposed synthetic workflow for this compound.

The primary reported application of this compound is in the copper-mediated regioselective dehydrogenative homocoupling of N-pyrimidyl indoles for the preparation of biindoles.[3][4] This highlights its role as a specialized reagent in the synthesis of complex heterocyclic compounds.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary role appears to be confined to that of a chemical intermediate in organic synthesis.

Conclusion

This compound is a well-characterized organic compound with established physical and spectroscopic properties. Its main application lies in the field of synthetic organic chemistry as a precursor for more complex molecules. While standard protocols for its characterization can be applied, there is a lack of data regarding its biological effects. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. store.astm.org [store.astm.org]

- 2. scbt.com [scbt.com]

- 3. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. (Dimethylamino)acetaldehyde Diethyl Acetal 97.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. researchgate.net [researchgate.net]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. jascoinc.com [jascoinc.com]

- 14. chemscene.com [chemscene.com]

- 15. matestlabs.com [matestlabs.com]

- 16. drawellanalytical.com [drawellanalytical.com]

(Dimethylamino)acetaldehyde Diethyl Acetal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (Dimethylamino)acetaldehyde diethyl acetal (also known as N,N-Dimethyl-2,2-diethoxyethanamine). This versatile compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecular architectures. This document details a probable synthetic route, experimental protocols, and thorough characterization data.

Synthesis

(Dimethylamino)acetaldehyde diethyl acetal can be synthesized through the nucleophilic substitution of a haloacetaldehyde diethyl acetal with dimethylamine. The most common and cost-effective starting material is chloroacetaldehyde diethyl acetal. The reaction proceeds via an SN2 mechanism where the lone pair of the nitrogen atom in dimethylamine attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion.

The overall reaction is as follows:

ClCH2CH(OCH2CH3)2 + 2 (CH3)2NH → (CH3)2NCH2CH(OCH2CH3)2 + (CH3)2NH2+Cl-

An excess of dimethylamine is typically used to act as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction, preventing the protonation of the desired product.

Synthesis Workflow

An In-depth Technical Guide to the Spectral Data of N-(2,2-Diethoxyethyl)dimethylamine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(2,2-Diethoxyethyl)dimethylamine. The information is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and the underlying experimental protocols.

Chemical Structure and Properties

IUPAC Name: 2,2-diethoxy-N,N-dimethylethanamine[1] Synonyms: (Dimethylamino)acetaldehyde diethyl acetal[1] CAS Number: 3616-56-6[1][2] Molecular Formula: C₈H₁₉NO₂[1][2] Molecular Weight: 161.24 g/mol [1][2] Appearance: Clear yellow liquid[1]

Spectral Data Summary

The following sections present the available and predicted spectral data for N-(2,2-Diethoxyethyl)dimethylamine in a structured format for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The assignments are based on typical chemical shifts and coupling patterns.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.61 | Triplet (t) | 1H | -CH(OEt)₂ |

| ~3.62 | Quartet (q) | 4H | -OCH₂CH₃ |

| ~2.47 | Doublet (d) | 2H | -CH₂N(CH₃)₂ |

| ~2.29 | Singlet (s) | 6H | -N(CH₃)₂ |

| ~1.22 | Triplet (t) | 6H | -OCH₂CH₃ |

Note: The assignments and multiplicities are interpreted from available peak list data and may require experimental confirmation for precise coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~102 | -CH(OEt)₂ |

| ~62 | -OCH₂CH₃ |

| ~58 | -CH₂N(CH₃)₂ |

| ~46 | -N(CH₃)₂ |

| ~15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The following IR absorption data is predicted based on the functional groups present in N-(2,2-Diethoxyethyl)dimethylamine. Experimental data from an ATR-IR spectrum is noted in literature but specific peak values were not accessible.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2975 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1440 | Medium | C-H bend (alkane) |

| 1380 - 1365 | Medium | C-H bend (alkane) |

| 1250 - 1020 | Strong | C-N stretch (aliphatic amine)[3] |

| 1150 - 1085 | Strong | C-O stretch (ether/acetal) |

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule under electron ionization.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 161 | ~2.0 | [M]⁺ (Molecular Ion) |

| 116 | ~31.4 | [M - OCH₂CH₃]⁺ |

| 103 | ~43.0 | [CH(OCH₂CH₃)₂]⁺ |

| 72 | ~29.6 | [CH₂N(CH₃)₂]⁺ |

| 58 | 100.0 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

Note: The proposed fragments are based on common fragmentation pathways for amines and ethers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

N-(2,2-Diethoxyethyl)dimethylamine sample (5-25 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes

Procedure:

-

Sample Preparation: A solution of the analyte is prepared by dissolving the sample in a suitable deuterated solvent.[4] For ¹H NMR, approximately 5-25 mg of the sample is dissolved in ~0.6-0.7 mL of deuterated solvent.[4] For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg is used.

-

Filtration: The solution is filtered through a pipette with a glass wool plug to remove any particulate matter.

-

Transfer to NMR Tube: The filtered solution is transferred to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is set to lock on the deuterium signal of the solvent.

-

Shimming: The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Materials:

-

N-(2,2-Diethoxyethyl)dimethylamine sample (liquid)

-

ATR-FTIR spectrometer with a suitable crystal (e.g., diamond or ZnSe)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.[5]

-

Sample Application: A small drop of the liquid N-(2,2-Diethoxyethyl)dimethylamine is placed directly onto the ATR crystal surface.[3][6]

-

Pressure Application: If a pressure clamp is available, it is engaged to ensure good contact between the liquid sample and the crystal.

-

Data Acquisition: The IR spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent and a lint-free wipe after the measurement.[6]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

N-(2,2-Diethoxyethyl)dimethylamine sample (volatile liquid)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

-

Helium (carrier gas for GC)

Procedure:

-

Sample Introduction: For a volatile liquid, the sample can be introduced into the ion source via a heated direct insertion probe or through a gas chromatograph for separation prior to analysis. The sample is vaporized in a heated chamber.[7]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the molecular ions causes them to fragment into smaller, characteristic charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the acquisition and analysis of the spectral data.

Caption: Workflow for Spectral Data Acquisition and Analysis.

Caption: Plausible Synthesis Route for the Target Compound.

References

- 1. (2,2-Diethoxyethyl)dimethylamine | C8H19NO2 | CID 77163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanamine, 2,2-diethoxy-N,N-dimethyl- [webbook.nist.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. agilent.com [agilent.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

The Mechanism of Action of Aminoacetals and Aminal Esters in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds through the activation of otherwise inert C-H bonds is a cornerstone of molecular construction. Reagents that facilitate the formylation, aminomethylenation, and subsequent functionalization of active methylene and methyl compounds are invaluable tools for synthetic chemists. This technical guide provides an in-depth exploration of the mechanism of action of a class of reagents known as aminal esters, with a primary focus on the well-characterized Bredereck's reagent (tert-butoxybis(dimethylamino)methane) . Additionally, this guide will discuss the related aminoacetal, 2,2-diethoxy-N,N-dimethylethanamine , and its potential reactivity based on structural analogy, while also addressing the current landscape of its documented applications.

Core Reagents and Their General Reactivity

Bredereck's reagent is a powerful and versatile C1 building block used for the condensation reactions with CH-acidic methyl and methylene moieties.[1] It is particularly effective for the formylation and aminomethylenation of a wide range of substrates, including ketones, esters, lactones, and amides.[2][3] Its utility stems from its ability to react under relatively mild conditions and often with high yields.[3]

This compound , on the other hand, is structurally an aminoacetal. While it possesses reactive functional groups, its application profile in the literature is less focused on the formylation of active methylene compounds and more on its role as a pharmaceutical intermediate.[4] Its structure, featuring a masked aldehyde and a tertiary amine, suggests potential for analogous reactivity, which will be explored in this guide.

Mechanism of Action: The Case of Bredereck's Reagent

The efficacy of Bredereck's reagent in reacting with active methylene compounds is attributed to its unique ability to generate a strong base and a reactive electrophile in situ. The generally accepted mechanism proceeds through the following key steps:

-

Thermal Dissociation: Upon heating, Bredereck's reagent undergoes thermal decomposition to generate a potent base, the tert-butoxide anion (t-BuO⁻), and a stabilized electrophilic species, the tetramethylformamidinium ion.[2][5]

-

Deprotonation of the Active Methylene Compound: The in situ generated tert-butoxide is a strong, non-nucleophilic base that deprotonates the active methylene compound (e.g., a ketone) to form a resonance-stabilized enolate.

-

Nucleophilic Attack (Mannich-type Reaction): The enolate, acting as a nucleophile, attacks the electrophilic carbon of the tetramethylformamidinium ion. This step is analogous to a Mannich reaction.[2][5]

-

β-Elimination: The resulting adduct undergoes a β-elimination of dimethylamine to yield an enamine product. This elimination is often the driving force for the reaction.[2]

This overall transformation results in the aminomethylenation of the active methylene compound, which can then be further manipulated. For instance, hydrolysis of the resulting enamine can lead to the corresponding formyl derivative.

Signaling Pathway Diagram: Mechanism of Bredereck's Reagent

References

- 1. researchgate.net [researchgate.net]

- 2. myuchem.com [myuchem.com]

- 3. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. researchgate.net [researchgate.net]

Theoretical Reactivity of 2,2-Diethoxy-N,N-dimethylethanamine: A Technical Guide

Disclaimer: This document provides a theoretical analysis of the reactivity of 2,2-Diethoxy-N,N-dimethylethanamine based on established principles of organic chemistry and computational models. As of the date of this publication, specific theoretical and in-depth experimental studies on the reactivity of this particular molecule are not extensively available in peer-reviewed literature. This guide is intended to provide a foundational framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic molecule featuring a tertiary amine and a diethyl acetal. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Understanding its reactivity is crucial for designing synthetic pathways and predicting potential metabolic transformations in drug development.

This technical guide offers a comprehensive theoretical overview of the reactivity of this compound. In the absence of specific experimental studies, this paper focuses on the predicted chemical behavior of its constituent functional groups—the tertiary amine and the diethyl acetal—supported by general principles and data from analogous structures.

Physicochemical and Computational Data

Quantitative data for this compound and its related analogues are summarized below. This information provides a baseline for understanding its physical properties and potential reactivity.

| Property | This compound | 2,2-Diethoxy-N-methylethan-1-amine | 2,2-Diethoxyethylamine |

| CAS Number | 3616-56-6 | 20677-73-0 | 645-36-3 |

| Molecular Formula | C₈H₁₉NO₂ | C₇H₁₇NO₂ | C₆H₁₅NO₂ |

| Molecular Weight | 161.24 g/mol | 147.22 g/mol | 133.19 g/mol |

| Boiling Point | 443.7 K (170.55 °C) | Not Available | Not Available |

| Topological Polar Surface Area (TPSA) | Not Available | 30.49 Ų | 44.5 Ų |

| LogP | Not Available | 0.6049 | -0.1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Hydrogen Bond Donors | 0 | 1 | 1 |

| Rotatable Bonds | Not Available | 6 | Not Available |

Theoretical Reactivity Analysis

The reactivity of this compound is dominated by the chemical properties of its two primary functional groups: the tertiary amine and the diethyl acetal.

Tertiary Amine Moiety

The nitrogen atom in the N,N-dimethylamino group possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile.[1]

-

Basicity: The amine can readily accept a proton from an acid to form a quaternary ammonium salt. This is a fundamental acid-base reaction.

-

Nucleophilicity: The lone pair of electrons allows the amine to act as a nucleophile, attacking electrophilic centers.[2] Tertiary amines can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.[2] They can also react with acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions.[2]

Diethyl Acetal Moiety

Acetals are generally stable functional groups, particularly under neutral or basic conditions, which makes them excellent protecting groups for carbonyl compounds.[3]

-

Acid-Catalyzed Hydrolysis: The key reactivity of the acetal group is its susceptibility to hydrolysis under acidic conditions. The reaction is reversible and proceeds through a hemiacetal intermediate to yield an aldehyde or ketone and two equivalents of the corresponding alcohol.[3] In the case of this compound, acid hydrolysis would yield N,N-dimethylaminoacetaldehyde and two molecules of ethanol. The mechanism involves protonation of one of the ether oxygens, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.[4]

The stability of the acetal in basic media allows for selective reactions at the amine center without affecting the acetal group.

Proposed Methodologies for Reactivity Studies

To validate the theoretical predictions outlined above, specific experimental and computational studies are required. The following sections detail generalized protocols for such investigations.

Experimental Protocol: Kinetic Analysis of Acetal Hydrolysis

This protocol describes a method for determining the rate of the acid-catalyzed hydrolysis of this compound.

-

Preparation of Reaction Mixture: A stock solution of this compound is prepared in a suitable solvent (e.g., D₂O for NMR analysis).

-

Initiation of Reaction: The reaction is initiated by adding a known concentration of a non-nucleophilic acid (e.g., HCl or H₂SO₄) to the solution at a constant temperature.

-

Monitoring Reaction Progress: The reaction progress is monitored over time by taking aliquots at regular intervals. The concentration of the reactant and products can be quantified using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the characteristic peaks of the reactant and the aldehyde product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After quenching the reaction in the aliquots, the components are separated and quantified.

-

-

Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.

Computational Protocol: Density Functional Theory (DFT) Study

A computational approach can provide insights into the electronic structure and reaction mechanisms.

-

Geometry Optimization: The 3D structure of this compound is optimized using a DFT method, for example, with the B3LYP functional and a 6-31G* basis set.

-

Electronic Property Calculation: Molecular orbital energies (HOMO and LUMO) and the electrostatic potential map are calculated to identify the most nucleophilic (amine) and electrophilic sites and to predict regions susceptible to protonation.

-

Reaction Pathway Modeling: The mechanism of acid-catalyzed hydrolysis is modeled. This involves:

-

Locating the transition state structures for each elementary step.

-

Performing frequency calculations to confirm the nature of the stationary points (minima or transition states).

-

Calculating the activation energies (ΔG‡) to determine the rate-determining step of the reaction.

-

Visualizations

The following diagrams illustrate the logical workflow for a theoretical study and a predicted reaction pathway.

Caption: Workflow for a computational study of reactivity.

Caption: Predicted pathway for acid-catalyzed acetal hydrolysis.

Conclusion

While specific theoretical studies on this compound are limited, a robust prediction of its reactivity can be made based on the well-understood chemistry of its tertiary amine and diethyl acetal functional groups. The amine moiety is expected to exhibit characteristic basicity and nucleophilicity. The acetal group is predicted to be stable under basic and neutral conditions but will undergo hydrolysis to the corresponding aldehyde in the presence of acid. This differential reactivity allows for selective chemical transformations, making it a valuable synthetic intermediate. The proposed experimental and computational protocols provide a roadmap for future research to quantitatively define the reactivity and reaction mechanisms of this versatile molecule.

References

An In-depth Technical Guide on the Discovery and History of N,N-Dimethylaminoacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylaminoacetaldehyde diethyl acetal, a key building block in organic synthesis, has found significant application in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed experimental protocols for its synthesis. The document elucidates the compound's chemical and physical properties through structured data and explores its utility as a versatile intermediate in the preparation of various organic molecules.

Introduction

N,N-Dimethylaminoacetaldehyde diethyl acetal, also known as 2,2-diethoxy-N,N-dimethylethanamine, is a stable and versatile chemical intermediate. Its structure incorporates a protected aldehyde functionality in the form of a diethyl acetal and a nucleophilic dimethylamino group. This unique combination allows for selective chemical transformations at the nitrogen center without interference from the aldehyde, which can be deprotected under acidic conditions when needed. This attribute has made it a valuable reagent in the synthesis of complex molecules, particularly in the development of pharmaceutical agents.

Discovery and History

The development of aminoacetals as a class of organic compounds is intrinsically linked to the broader history of acetal chemistry and the exploration of amine reactivity. While a singular "discovery" paper for N,N-Dimethylaminoacetaldehyde diethyl acetal is not readily identifiable in historical literature, its synthesis is a logical extension of well-established organic reactions.

The foundational chemistry for the synthesis of this compound relies on two key transformations: the formation of acetals from aldehydes and the alkylation of amines. The study of acetals dates back to the 19th century. A common and long-standing method for the preparation of aminoacetaldehyde dialkyl acetals involves the nucleophilic substitution of a halogenoacetaldehyde dialkyl acetal with an appropriate amine. This general approach has been described in various contexts within the chemical literature, including patents outlining industrial-scale production methods. For instance, a patented process describes the preparation of aminoacetals by reacting a halogenoacetaldehyde dialkyl acetal with an amine in an aqueous medium in the presence of an alkali or alkaline earth metal hydroxide.[1][2]

The specific synthesis of N,N-Dimethylaminoacetaldehyde diethyl acetal is achieved by reacting chloroacetaldehyde diethyl acetal with dimethylamine. This reaction provides a straightforward and efficient route to the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethylaminoacetaldehyde diethyl acetal is presented in the table below.

| Property | Value |

| Molecular Formula | C8H19NO2 |

| Molecular Weight | 161.24 g/mol |

| CAS Number | 3616-56-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 170 °C (lit.) |

| Density | 0.883 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.411 (lit.) |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of N,N-Dimethylaminoacetaldehyde diethyl acetal based on the reaction of chloroacetaldehyde diethyl acetal with dimethylamine. This method is a well-established procedure for the preparation of this and similar aminoacetals.

Synthesis of N,N-Dimethylaminoacetaldehyde Diethyl Acetal

This protocol is based on the general method of reacting a halo-acetal with an amine.

Materials:

-

Chloroacetaldehyde diethyl acetal

-

Anhydrous dimethylamine

-

Anhydrous ethanol

-

Sodium carbonate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve chloroacetaldehyde diethyl acetal in anhydrous ethanol.

-

Addition of Amine: Cool the solution in an ice bath and slowly add a solution of anhydrous dimethylamine in anhydrous ethanol.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and filter off the precipitated dimethylamine hydrochloride.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium carbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure N,N-Dimethylaminoacetaldehyde diethyl acetal.

Logical Relationship of the Synthesis

Caption: Synthetic pathway for N,N-Dimethylaminoacetaldehyde diethyl acetal.

Applications in Drug Development and Organic Synthesis

N,N-Dimethylaminoacetaldehyde diethyl acetal serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical sector.[3] Its bifunctional nature allows for the introduction of a dimethylaminoethyl group into a target molecule. The protected aldehyde can be subsequently unmasked to participate in further reactions, such as cyclizations to form heterocyclic rings, which are common scaffolds in many drug molecules.

While specific signaling pathways directly involving N,N-Dimethylaminoacetaldehyde diethyl acetal are not documented, its importance lies in its role as a precursor to pharmacologically active molecules. The final products synthesized using this intermediate may interact with various biological targets and signaling pathways. For example, it is a key intermediate in the synthesis of certain tryptamine derivatives which are known to interact with serotonin receptors.

Experimental Workflow for Pharmaceutical Intermediate Synthesis

Caption: General workflow for the use of the acetal in API synthesis.

Conclusion

N,N-Dimethylaminoacetaldehyde diethyl acetal is a valuable and versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry. Its straightforward synthesis and the stability of the acetal protecting group make it an ideal building block for the construction of complex molecules. While its direct biological activity is not the primary focus of its use, its role as a precursor to a wide range of pharmacologically active compounds underscores its importance in drug discovery and development. Further research into novel applications of this and similar aminoacetals will likely continue to expand their utility in synthetic chemistry.

References

An In-depth Technical Guide on the Safety, Handling, and MSDS of 2,2-Diethoxy-N,N-dimethylethanamine

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2,2-Diethoxy-N,N-dimethylethanamine, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a colorless liquid.[1] It is recognized by the CAS number 3616-56-6.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NO₂ | [1][2][3] |

| Molecular Weight | 161.24 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 170.5 °C | [1] |

| Flash Point | 45.0 °C | [1] |

| Density | 0.883 g/mL at 25 °C | [4] |

| Refractive Index | 1.425 | [1] |

| SMILES | CCOC(OCC)CN(C)C | [2][3] |

Hazard Identification and GHS Classification

This chemical is considered a flammable liquid and vapor.[1] It is also classified as an irritant, causing skin, eye, and respiratory irritation.[1][5][6]

| GHS Classification | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | H315: Causes skin irritation[1][6] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1][6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[1][6] |

Emergency Overview : Irritating to eyes, respiratory system, and skin.[5] It is also moisture sensitive.[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard data cited in the safety data sheets are not publicly available. The information presented is based on standardized testing required for regulatory compliance.

Safe Handling and Storage

Handling:

-

Avoid contact with eyes, skin, and clothing.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Do not breathe vapors or spray.[9]

-

Take precautionary measures against static discharges.[10]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Store protected from moisture.[5]

-

Incompatible materials include strong oxidizing agents, acids, and moisture.[5][10]

Caption: Workflow for safe handling and storage procedures.

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn.

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5][9] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[5][7][9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[5][7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5] |

digraph "PPE_Selection" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Personal Protective Equipment (PPE) Selection", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];"Task" [label="{Task Assessment | Determine Potential for Exposure}", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "PPE_Required" [label="{Minimum PPE | {Eye Protection | Chemical Goggles} | {Hand Protection | Nitrile Gloves} | {Body Protection | Lab Coat}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Respiratory_Protection" [label="{Respiratory Protection | {Assess Ventilation} | {Use NIOSH-approved respirator if needed}}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Task" -> "PPE_Required"; "PPE_Required" -> "Respiratory_Protection"; }

Caption: Logic for selecting appropriate PPE.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7] |

| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[5] |

Fire-Fighting Measures

Extinguishing Media:

-

Suitable: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]

-

Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.[7]

Fire-Fighting Instructions:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

-

Use water spray to keep fire-exposed containers cool.[5]

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[7]

Hazardous Combustion Products:

-

Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[5][7]

Accidental Release Measures

Spill and Leak Procedures:

-

Eliminate all ignition sources.[7]

-

Provide ventilation.[5]

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5][7]

-

Do not allow the product to enter drains.[9]

Caption: Step-by-step plan for responding to an accidental spill.

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with federal, state, and local regulations.[5] Do not allow it to enter drains or waterways.[9] Contaminated packaging should be treated as the product itself.

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2,2-Diethoxy-N,N-dimethylethylamine | 3616-56-6 [chemicalbook.com]

- 5. 2,2-Diethoxy-N,N-diethylethanamine | CAS#:3616-57-7 | Chemsrc [chemsrc.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2,2-Diethoxy-N,N-dimethylethylamine(3616-56-6)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

Solubility of 2,2-Diethoxy-N,N-dimethylethanamine in common organic solvents

An In-depth Technical Guide on the Solubility of 2,2-Diethoxy-N,N-dimethylethanamine

Introduction

This compound (CAS No. 3616-56-6) is an organic compound featuring a tertiary amine and two ethoxy groups.[1][2] Its unique structure, incorporating both polar functional groups and a nonpolar hydrocarbon backbone, gives it a versatile character relevant in various chemical syntheses.[1] This compound, also known as Dimethylaminoacetaldehyde Diethyl Acetal, is utilized in the preparation of biindoles through copper-mediated dehydrogenative homocoupling.[2] An understanding of its solubility in common organic solvents is paramount for researchers and drug development professionals to effectively use it as a reagent or intermediate, control reaction conditions, and develop purification strategies.[1][3]

This guide provides a comprehensive overview of the solubility characteristics of this compound, predicted solubility in a range of common organic solvents, and detailed experimental protocols for solubility determination.

Physicochemical Properties

The physical and chemical properties of a compound are key determinants of its solubility behavior. The properties of this compound are summarized below.

| Property | Value |

| CAS Number | 3616-56-6 |

| Molecular Formula | C₈H₁₉NO₂ |

| Molecular Weight | 161.24 g/mol [4] |

| Boiling Point | 165-170 °C[2][5] |

| Density | 0.883 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.411[2] |

| Flash Point | 45 °C[5] |

Solubility Profile

The solubility of a substance is governed by the principle "like dissolves like," which indicates that substances with similar polarities are more likely to be miscible.[6][7][8] The molecular structure of this compound contains a polar tertiary amine group and two ether linkages (oxygen atoms), which can act as hydrogen bond acceptors.[1] It also possesses a flexible hydrocarbon chain consisting of eight carbon atoms, which contributes nonpolar character.

This bifunctional nature suggests the following:

-

Polar Solvents : The presence of the nitrogen and oxygen atoms suggests it will be soluble in a range of polar organic solvents.[1]

-

Nonpolar Solvents : The ethyl and methyl groups provide sufficient hydrocarbon character to allow for solubility in nonpolar solvents.

-

Water : While the polar groups can interact with water, the eight-carbon chain is expected to limit its miscibility. It is described as having limited solubility in water.[1]

Based on these structural features, the predicted solubility in common laboratory solvents is presented in Table 2.

Table 2: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar amine and ether groups allow for some interaction, but the C8 hydrocarbon chain limits miscibility.[1][9] |

| Ethanol | Polar Protic | Miscible | Ethanol is polar and can hydrogen bond, but also has a nonpolar ethyl group, making it an excellent solvent for this compound. |

| Methanol | Polar Protic | Miscible | Similar to ethanol, methanol's polarity and ability to hydrogen bond facilitate miscibility. |

| Acetone | Polar Aprotic | Miscible | The polarity of acetone is compatible with the polar functional groups of the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | As an ether, THF has similar intermolecular forces and is an excellent solvent for other ethers and amines. |

| Toluene | Nonpolar | Soluble/Miscible | The nonpolar aromatic ring of toluene interacts favorably with the alkyl chains of the solute. |

| Hexane | Nonpolar | Soluble/Miscible | The nonpolar nature of hexane is compatible with the solute's hydrocarbon backbone. |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | DCM is a versatile solvent that can dissolve compounds with moderate polarity. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility, standardized methods should be employed. Below are protocols for both a rapid qualitative assessment and a more rigorous quantitative measurement.

Protocol 1: Qualitative Miscibility Test

This method provides a rapid, visual determination of whether a liquid solute is miscible in a given solvent at room temperature.[3][10]

Methodology:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Using a pipette, add 1 mL of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 10-20 seconds.[3]

-

Allow the mixture to stand for 1-2 minutes.

-

Visually inspect the tube.[9]

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct layers are formed.

-

-

Record the observation.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a common method for determining the saturation solubility of a compound in a solvent at a specific temperature.[6]

Methodology:

-

Accurately weigh a specific mass of this compound (the solute) into a sealable glass vial or flask.

-

Using a burette or calibrated pipette, add a measured volume of the chosen solvent to the flask.[11]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant-temperature shaker bath (e.g., 25 °C) and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature until any undissolved solute has fully settled.

-

Carefully extract a sample from the clear, supernatant liquid phase. It is critical not to disturb the undissolved material.

-

Analyze the concentration of the solute in the sample using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) with an internal standard.[6]

-

Calculate the solubility in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The logical flow for determining the solubility of a compound can be visualized as a standard experimental workflow.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This compound is expected to be a versatile compound, demonstrating high solubility in a wide array of common polar and nonpolar organic solvents, with limited solubility in water. This profile is a direct consequence of its molecular structure, which combines polar amine and ether functionalities with a nonpolar hydrocarbon framework. For precise applications, the provided experimental protocols can be used to determine quantitative solubility data, ensuring optimal conditions for its use in synthesis and other research applications.

References

- 1. CAS 20677-73-0: 2,2-Diethoxy-N-methylethanamine [cymitquimica.com]

- 2. 2,2-Diethoxy-N,N-dimethylethylamine | 3616-56-6 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. chemscene.com [chemscene.com]

- 5. 2,2-Diethoxy-N,N-dimethylethylamine(3616-56-6)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Miscibility - Wikipedia [en.wikipedia.org]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. researchgate.net [researchgate.net]

Stability and Storage of (Dimethylamino)acetaldehyde Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (dimethylamino)acetaldehyde diethyl acetal. Due to the limited availability of specific stability data for this compound in published literature, this guide combines information from safety data sheets, general principles of acetal chemistry, and established methodologies for stability testing of related compounds. The protocols and quantitative data presented herein are illustrative and should be adapted and validated for specific experimental contexts.

Chemical Properties and General Stability

(Dimethylamino)acetaldehyde diethyl acetal is a flammable liquid that is stable under recommended storage conditions.[1][2][3] However, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways for acetals, in general, are hydrolysis and oxidation (including peroxide formation).

Key Stability Considerations:

-

Hydrolysis: Acetals are known to be unstable in acidic conditions, readily hydrolyzing to their parent aldehyde and alcohol.[1][4][5] In the case of (dimethylamino)acetaldehyde diethyl acetal, this would result in the formation of (dimethylamino)acetaldehyde and ethanol. The reaction is acid-catalyzed, and the rate of hydrolysis is dependent on the pH of the environment.[4][6]

-

Oxidation and Peroxide Formation: Like other ethers and acetals, (dimethylamino)acetaldehyde diethyl acetal is prone to the formation of explosive peroxides upon prolonged exposure to air (oxygen), particularly in the presence of light and heat.[2][3][7][8][9] This is a significant safety hazard, and containers of this chemical should be handled with care, especially if they are old or have been opened previously.

-

Thermal and Photolytic Stress: Exposure to elevated temperatures and light can accelerate both hydrolysis and peroxide formation.[7][8]

Recommended Storage Conditions

To ensure the long-term integrity of (dimethylamino)acetaldehyde diethyl acetal, the following storage conditions are recommended based on information from various chemical suppliers:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, refrigerated environment | To minimize thermal degradation and peroxide formation. |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and peroxide formation by excluding oxygen. |

| Container | Tightly sealed, airtight container | To prevent exposure to moisture and atmospheric oxygen. |

| Light Exposure | Store in a dark or amber container, away from direct sunlight | To prevent photolytically-induced degradation and peroxide formation. |

| Moisture | Store in a dry place | To prevent hydrolysis. |

| Ventilation | Well-ventilated area | To safely dissipate any potential vapors, as the compound is flammable. |

Potential Degradation Pathways

The primary degradation pathways for (dimethylamino)acetaldehyde diethyl acetal are acid-catalyzed hydrolysis and oxidation.

Caption: Potential degradation pathways for (dimethylamino)acetaldehyde diethyl acetal.

Illustrative Quantitative Stability Data

| Condition | Time (Weeks) | Assay (%) of (Dimethylamino)acetaldehyde Diethyl Acetal | Total Impurities (%) |

| 25°C / 60% RH | 0 | 99.8 | 0.2 |

| 4 | 99.5 | 0.5 | |

| 8 | 99.2 | 0.8 | |

| 12 | 98.9 | 1.1 | |

| 40°C / 75% RH | 0 | 99.8 | 0.2 |

| 4 | 97.2 | 2.8 | |

| 8 | 94.5 | 5.5 | |

| 12 | 91.8 | 8.2 | |

| Photostability (ICH Q1B) | 0 | 99.8 | 0.2 |

| Exposed | 98.5 | 1.5 | |

| Dark Control | 99.7 | 0.3 |

Experimental Protocols

The following are detailed, albeit generic, experimental protocols for assessing the stability of (dimethylamino)acetaldehyde diethyl acetal. These should be validated for the specific laboratory setting and instrumentation.

Stability-Indicating GC-MS Method

This method is designed to separate the intact (dimethylamino)acetaldehyde diethyl acetal from its potential degradation products.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Injector: Split mode (e.g., 20:1), temperature 250°C.

-

MS Detector:

-

Transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Scan range: m/z 35-300.

-

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

-

Acid Hydrolysis:

-

To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 0.1 M HCl.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute with the sample solvent for GC-MS analysis.

-

-

Base Hydrolysis:

-

To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 0.1 M NaOH.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with 0.1 M HCl, and dilute with the sample solvent for GC-MS analysis.

-

-

Oxidative Degradation:

-

To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 3% hydrogen peroxide.

-

Keep at room temperature for 24 hours.

-

Dilute with the sample solvent for GC-MS analysis.

-

-

Thermal Degradation:

-

Store the solid or neat liquid sample in an oven at 80°C for 48 hours.

-

Dissolve the stressed sample in the solvent for GC-MS analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (e.g., 1 mg/mL) to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

-

Analyze the exposed sample and a dark control sample by GC-MS.

-

Peroxide Testing

Due to the risk of peroxide formation, it is crucial to test for peroxides, especially in older containers or before distillation.

-

Qualitative Test (Iodide Method):

-

Add 1 mL of the sample to 1 mL of a freshly prepared 10% potassium iodide solution in a test tube.

-

Add a few drops of a starch indicator solution.

-

A blue-black color indicates the presence of peroxides.

-

-

Semi-Quantitative Test Strips: Commercially available peroxide test strips can provide a semi-quantitative measure of the peroxide concentration. Follow the manufacturer's instructions.

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of (dimethylamino)acetaldehyde diethyl acetal.

Caption: A typical workflow for a stability study of a chemical substance.

Conclusion

(Dimethylamino)acetaldehyde diethyl acetal is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to acidic conditions, which can cause hydrolysis, and exposure to oxygen and light, which can lead to the formation of hazardous peroxides. By following the recommended storage guidelines and implementing a robust stability testing program, researchers and drug development professionals can ensure the quality and safety of this important chemical intermediate. The experimental protocols and workflows provided in this guide offer a solid foundation for establishing such a program, though it is imperative to validate these methods for each specific application.

References

- 1. Simple aminoacetals hydrolyze quickly and easily in dilute acid. ... | Study Prep in Pearson+ [pearson.com]

- 2. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 4. researchgate.net [researchgate.net]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. ehs.tcu.edu [ehs.tcu.edu]

Methodological & Application

Formylation of active methylene compounds with (dimethylamino)acetaldehyde diethyl acetal

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formylation of active methylene compounds. While the specific reagent "(dimethylamino)acetaldehyde diethyl acetal" is not widely documented for this transformation in the reviewed scientific literature, this guide focuses on two highly effective and commercially available alternative reagents that achieve the desired formylation: Bredereck's Reagent (tert-butoxybis(dimethylamino)methane) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . These reagents are powerful tools in synthetic organic chemistry, particularly for the introduction of a formyl group (-CHO) or its synthetic equivalents.

Introduction

Formylation of active methylene compounds is a fundamental transformation in organic synthesis, providing key intermediates for the construction of a wide variety of molecules, including pharmaceuticals, agrochemicals, and dyes. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., ketones, esters, nitriles), exhibit enhanced acidity, making them amenable to deprotonation and subsequent reaction with electrophilic formylating agents.

Bredereck's reagent and DMF-DMA are highly reactive formylating agents that react readily with active methylene compounds to produce enamines or enaminones.[1][2] These intermediates can then be hydrolyzed under acidic conditions to yield the corresponding β-dicarbonyl or α-formyl compounds.

Reagent Overview

Bredereck's Reagent (tert-butoxybis(dimethylamino)methane)

-

CAS Number: 5815-08-7[5]

-

Properties: A colorless to slightly yellow liquid with a distinct amine-like odor. It is miscible with nonpolar aprotic solvents.[3]

-

Reactivity: It is a powerful aminomethylenating reagent used for the formylation of CH₂- and NH₂-acidic compounds.[3] It is often more reactive than DMF-DMA and can be successful in cases where DMF-DMA fails.[1] The reagent generates a strong base (t-BuO⁻) in situ, which facilitates the reaction with weakly acidic methylene compounds.[4]

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

CAS Number: 4637-24-5[6]

-

Properties: A colorless liquid.[6]

-

Reactivity: A widely used and versatile reagent for formylation, methylation, and aminomethylenation.[2] It is known to react with active methylene groups to form enamines.[2]